molecular formula C18H16Cl2O4 B10892022 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate

2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B10892022
M. Wt: 367.2 g/mol
InChI Key: DVIRRJJBYBNZPN-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate is an organic compound with a complex structure that includes both phenyl and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group enhances its potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H16Cl2O4

Molecular Weight

367.2 g/mol

IUPAC Name

phenacyl 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C18H16Cl2O4/c19-14-8-9-17(15(20)11-14)23-10-4-7-18(22)24-12-16(21)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2

InChI Key

DVIRRJJBYBNZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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